an impurity of cetirizine
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
CAS No.: 346451-15-8
Cat. No.: VC21339451
Molecular Formula: C30H28Cl2N2.
Molecular Weight: 487.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride - 346451-15-8](/images/no_structure.jpg)
CAS No. | 346451-15-8 |
---|---|
Molecular Formula | C30H28Cl2N2. |
Molecular Weight | 487.5 g/mol |
IUPAC Name | 1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H |
Standard InChI Key | ZHKWYPRSELVIIG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl |
Canonical SMILES | C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Chemical Structure and Properties
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a synthetic organic compound characterized by a piperazine backbone substituted with two 4-chlorobenzhydryl groups. The molecular formula C₃₀H₂₈Cl₂N₂ and molecular weight 487.46 g/mol reflect its complex aromatic structure and halogenated substituents .
Structural Features
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Piperazine core: A six-membered nitrogen-containing ring with two amine groups.
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Substituents: Two 4-chlorobenzhydryl groups (phenylmethyl groups substituted with 4-chlorophenyl rings) attached to the 1 and 4 positions of the piperazine ring.
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Salt form: The dihydrochloride indicates two hydrochloric acid molecules neutralizing the amine groups, enhancing solubility and stability .
Table 1: Physical Properties
Property | Value |
---|---|
Melting Point | >180°C (dec.) |
Boiling Point | 270–275°C (1 Torr) |
Density | 1.228 ± 0.06 g/cm³ |
Solubility | Chloroform (slightly), DMSO (slightly), Methanol (slightly) |
pKa | 5.85 ± 0.10 (predicted) |
Hygroscopicity | Yes |
Storage Conditions | Refrigerated, inert atmosphere |
The compound’s stability under inert conditions and hygroscopic nature necessitate specialized handling .
Synonyms and Regulatory Context
This compound is recognized under multiple nomenclatures in pharmaceutical literature:
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Cetirizine -EP-Imp-D (European Pharmacopoeia impurity designation) .
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USP Cetirizine Dimer (United States Pharmacopeia reference for a dimeric impurity) .
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Meclozine Dihydrochloride Impurity F (EP designation for meclizine-related impurities) .
These synonyms highlight its role as a trace component in antihistamine formulations, requiring strict monitoring to comply with pharmacopeial standards.
Applications in Pharmaceutical Analysis
Role as a Reference Standard
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is employed as a reference material in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to:
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Quantify impurities: Detect and measure levels of this compound in cetirizine and meclizine APIs .
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Validate methods: Ensure analytical methods meet regulatory thresholds for impurity profiling .
Target Pharmaceuticals
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Cetirizine Dihydrochloride: A second-generation antihistamine used for allergic rhinitis. Impurity D (this compound) is a critical quality attribute .
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Meclozine Dihydrochloride: An antiemetic and antihistamine. Impurity F corresponds to this compound in EP specifications .
Table 2: Regulatory Relevance
Pharmaceutical | Impurity Designation | Pharmacopeia |
---|---|---|
Cetirizine Dihydrochloride | Impurity D | EP, USP |
Meclozine Dihydrochloride | Impurity F | EP |
GHS Symbol | Signal Word | Hazard Statements | Precautionary Statements |
---|---|---|---|
GHS07 | Warning | H302 (Harmful if swallowed) | P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke), P301+P312 (If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to...) |
Supplier | Quantity | Price (USD) | Product Code |
---|---|---|---|
Alfa Aesar | 250 mg | 28.65 | H63961 |
Alfa Aesar | 1 g | 79.65 | H63961 |
Alfa Aesar | 5 g | 312.65 | H63961 |
Biosynth Carbosynth | 100 mg | 50 | FB53638 |
Biosynth Carbosynth | 2 g | 320 | FB53638 |
Research and Development Context
Synthesis Pathways
While direct synthesis data for this compound is limited, related piperazine derivatives are synthesized via:
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Alkylation: Reacting piperazine with 4-chlorobenzhydryl halides under basic conditions .
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Resolution: Chiral resolution of intermediates to obtain enantiopure derivatives (e.g., levocetirizine) .
The patent KR100928776B1 describes a process for synthesizing (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, a precursor to levocetirizine. Though structurally distinct, this highlights the broader relevance of 4-chlorobenzhydryl-piperazine derivatives in antihistamine chemistry .
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